3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea
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Overview
Description
3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-acetylenic oximes with catalysts such as AuCl3 or CuCl, leading to the formation of substituted isoxazoles . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: Substitution reactions often involve the use of α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Oxidation: tert-butyl nitrite or isoamyl nitrite.
Reduction: Hydrazine hydrate in refluxing methanolic conditions.
Substitution: N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to bind to specific biological targets effectively .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: An intermediate formed during the biodegradation of sulfamethoxazole.
5-Phenylisoxazole-3-carboxylate: A related compound used in various synthetic applications.
Uniqueness
3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea stands out due to its unique combination of a sulfonyl group and an isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)19-14-11/h3-7H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOIZWPVJOWFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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